N-(4-Hydroxybenzyl)-N-methylacetamide
Description
Contextualizing N-Substituted Acetamides in Chemical and Biological Research
N-substituted acetamides represent a significant class of organic compounds characterized by an acetamide (B32628) group (CH₃CONH–) where a substituent is attached to the nitrogen atom. This structural motif is a cornerstone in medicinal chemistry due to its presence in numerous biologically active molecules. biosynth.comresearchgate.net The amide bond is a critical functional group in peptides and proteins, and its synthetic analogues in small molecules often confer favorable properties such as metabolic stability and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. archivepp.com
Research into N-substituted acetamides has revealed a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. biosynth.comresearchgate.net The versatility of the acetamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of the resulting compounds. archivepp.comlookchem.com
Overview of Research Trajectories for Aromatic Acetamide Compounds
Aromatic acetamides, which feature an aromatic ring system, are a prominent subclass of N-substituted acetamides. The presence of the aromatic moiety provides a scaffold for further functionalization, leading to a diverse array of compounds with significant therapeutic potential. For instance, the well-known analgesic and antipyretic drug, paracetamol (N-(4-hydroxyphenyl)acetamide), is a primary example of a clinically successful aromatic acetamide.
Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities. Many studies have explored how different substituents on the aromatic ring influence the pharmacological profile of the compound. For example, derivatives of N-(2-hydroxyphenyl) acetamide have been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS). researchgate.net Furthermore, the fungicidal activities of certain N-methylacetamide derivatives have been investigated, highlighting the broad range of applications for this chemical class. researchgate.net
The development of prodrugs is another significant research trajectory, where the acetamide group is used to modify the pharmacokinetic properties of known drugs to enhance their efficacy and reduce side effects. archivepp.comlookchem.com
The Challenge of Specificity
While the general importance of N-substituted and aromatic acetamides is clear, the scientific community has not published specific, in-depth studies on N-(4-Hydroxybenzyl)-N-methylacetamide. Information on related compounds, such as N-benzyl-N-methylacetamide and N,N-bis(4-hydroxybenzyl)acetamide, is available but does not directly address the unique properties and potential applications of the specified molecule. biosynth.comlookchem.com
Due to the strict requirement to focus solely on this compound and the lack of available data, a comprehensive and scientifically accurate article as requested cannot be produced at this time.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11(2)7-9-3-5-10(13)6-4-9/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWIMORSIUZXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254165 | |
| Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886493-61-4 | |
| Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886493-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Hydroxybenzyl N Methylacetamide
Established Synthetic Pathways for the Formation of N-(4-Hydroxybenzyl)-N-methylacetamide
Traditional methods for amide synthesis provide a reliable foundation for producing this compound. These pathways typically rely on the reaction between an amine and a carboxylic acid derivative.
The synthesis of amides from amines and esters is a fundamental transformation in organic chemistry. In the context of this compound, this would involve the reaction of N-methyl-4-hydroxybenzylamine with an acetylating agent. While direct amidation with methyl acetate (B1210297) is possible, it is generally a slow reaction requiring heat or catalysis. More reactive acetic acid derivatives are commonly preferred for higher efficiency.
A more common and efficient approach involves the use of acetic anhydride (B1165640) or acetyl chloride as the acetylating agent. For instance, a related compound, N-methylacetamide, is synthesized by reacting methylamine (B109427) with hot acetic acid or acetic anhydride. chemicalbook.com Similarly, the synthesis of N-(4-hydroxyphenyl)-N-methylacetamide has been achieved with a high yield of 88% by reacting 4-(methylamino)phenol (B85996) sulfate (B86663) with acetic anhydride. lookchem.com This suggests that a similar reaction between N-methyl-4-hydroxybenzylamine and acetic anhydride or acetyl chloride would be an effective pathway to the target compound.
The reaction mechanism proceeds via nucleophilic attack of the secondary amine (N-methyl-4-hydroxybenzylamine) on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (e.g., acetate or chloride).
Nucleophilic acyl substitution is the cornerstone mechanism for the synthesis of carboxylic acid derivatives, including amides. libretexts.orglibretexts.org This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. libretexts.orgbyjus.com
The reactivity of the carboxylic acid derivative is paramount to the success of the reaction and is determined by the stability of the leaving group. The general order of reactivity is:
Acid Chlorides > Anhydrides > Esters > Amides
This reactivity trend indicates that synthesizing an amide from an ester like methyl acetate is less favorable than from an acid chloride or anhydride because an alkoxide is a poorer leaving group than a halide or a carboxylate. libretexts.orgmasterorganicchemistry.com To drive the reaction forward when using less reactive precursors like esters, removal of the alcohol byproduct (methanol in the case of methyl acetate) or the use of catalysts is often necessary. Base-catalyzed nucleophilic acyl substitution can enhance the nucleophilicity of the amine, while acid catalysis activates the carbonyl group of the ester. byjus.com In the synthesis of various benzamides, organolithium reagents have been shown to efficiently promote nucleophilic acyl substitution on amide precursors. researchgate.net
Advanced Synthetic Strategies for this compound and its Derivatives
Modern synthetic chemistry offers more sophisticated methods that can provide improved yields, milder reaction conditions, or access to a wider range of derivatives.
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orggijash.com The reaction begins with the formation of an electrophilic iminium ion from the amine and aldehyde, which then reacts with the enol form of the active hydrogen compound. wikipedia.orgyoutube.com
For a system related to this compound, one could envision a Mannich-type reaction where a phenol (B47542) (possessing an acidic proton on the aromatic ring) acts as the nucleophile. Activated phenols, electron-rich heterocycles like indoles, and ketones are common substrates that react with the iminium ion. gijash.comresearchgate.net While not a direct synthesis of the target amide itself, the Mannich reaction is a powerful tool for the aminoalkylation of phenols, which could create a precursor to the desired structure or related derivatives. gijash.com This reaction is widely used in the synthesis of various natural products and medicinal compounds. gijash.com
Direct amidation of carboxylic acids with amines presents a more atom-economical and environmentally friendly approach by producing water as the only byproduct. However, this reaction is thermodynamically challenging and typically requires high temperatures or the use of coupling agents to activate the carboxylic acid.
Recent advancements have focused on developing catalytic methods for direct dehydrative amidation. Hydrothermal conditions, for example, have been shown to facilitate the direct condensation of amines and carboxylic acids without the need for catalysts, with yields varying based on the structure of the reactants. sci-hub.se Another strategy involves the use of stoichiometric amounts of organoaluminum reagents, such as trimethylaluminum, to effectively couple carboxylic acids and amines, yielding amides in good to excellent yields. researchgate.netorganic-chemistry.org These methods provide a direct route to this compound from acetic acid and N-methyl-4-hydroxybenzylamine.
Table 1: Comparison of Selected Dehydrative Amidation Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Hydrothermal Synthesis | None | Water | High Temp. | 8.0 - 90.6% | sci-hub.se |
| Organoaluminum Coupling | Trimethylaluminum | - | 90 °C | 40 - 95% | researchgate.net |
Functional Group Interconversions and Derivatization during Synthesis
The functional groups present in this compound—a phenolic hydroxyl group and a tertiary amide—offer opportunities for further chemical modification and derivatization. libretexts.orgmasterorganicchemistry.com Functional group interconversion is a key strategy in multi-step synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. vanderbilt.eduimperial.ac.uk
The phenolic hydroxyl group can undergo various reactions. A notable example is esterification, as described in a patent for the synthesis of esters of the related compound N-(4'-hydroxyphenyl)acetamide. google.com In this process, the hydroxyl group is reacted with an acyl halide to form an ester linkage. This demonstrates the potential to derivatize the phenolic moiety of this compound to create a library of related compounds with potentially different properties.
The tertiary amide group can also be transformed. A common reaction of amides is reduction to the corresponding amine. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the amide carbonyl group to a methylene (B1212753) group (CH₂), which would convert this compound into N-ethyl-N-(4-hydroxybenzyl)methylamine. imperial.ac.uk This transformation changes the fundamental character of the functional group from a neutral amide to a basic amine.
Table 2: Potential Functional Group Interconversions for this compound
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Transformation Type |
|---|---|---|---|
| Phenolic Hydroxyl | Acyl Halide / Pyridine | Ester | Esterification |
Biological Activities and Molecular Mechanisms of N 4 Hydroxybenzyl N Methylacetamide
Modulation of Enzymatic Activities by N-(4-Hydroxybenzyl)-N-methylacetamide and Analogs
The acetamide (B32628) and N-benzyl functionalities are core components of numerous enzyme inhibitors. Analogs of this compound have shown significant interactions with several key enzyme targets.
Lipoxygenases (LOX): Lipoxygenases are enzymes involved in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like leukotrienes. Inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. A series of 4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, which share the acetamide core structure, have been identified as significant inhibitors of 15-lipoxygenase (15-LOX) nih.gov. The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring are crucial for their inhibitory activity nih.gov.
Cholinesterases (ChE): Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are used in the treatment of conditions like Alzheimer's disease. The N-benzyl moiety is a common feature in potent cholinesterase inhibitors mdpi.com. Research on phenanthrenes demonstrated that the presence of a 1-[(4-hydroxyphenyl)methyl] group, which is structurally very similar to the 4-hydroxybenzyl group in the target compound, confers potent and selective inhibitory activity against butyrylcholinesterase (BuChE) mdpi.com. Furthermore, various N-substituted carbamates have demonstrated potent, dual inhibition of both acetylcholinesterase (AChE) and BuChE, with IC50 values in the nanomolar range nih.gov.
| Compound Class | Enzyme Target | Key Findings | Reported IC50 Values |
|---|---|---|---|
| 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides | 15-Lipoxygenase (Soybean) | Potent inhibitory activity demonstrated by several derivatives. | 17.43 µM to 27.53 µM for the most active compounds nih.gov. |
| Phenanthrenes with a 1-[(4-hydroxyphenyl)methyl] group | Butyrylcholinesterase (BuChE) | The 4-hydroxybenzyl-like moiety confers potent and selective inhibition. | Data not specified in the abstract mdpi.com. |
| Tetrahydrofurobenzofuran O-carbamoyl phenols | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potent, dual inhibition observed. | As low as 10 nM for AChE and 3 nM for BChE nih.gov. |
Enzyme inhibitors can interact with their targets in several ways, most commonly by binding to the active site (orthosteric binding) or a secondary site (allosteric binding).
Active Site Interactions: For cholinesterases, inhibitors often interact with key amino acid residues in the active site gorge. Docking studies of N-benzylpiperidine-based hybrids show them acting as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme mdpi.com. These interactions typically involve π-π stacking with aromatic residues like tryptophan (Trp82) and hydrophobic interactions with residues such as tyrosine (Tyr332) mdpi.com.
Allosteric Modulation: Allosteric modulators bind to a site distinct from the enzyme's active site, inducing a conformational change that alters the enzyme's activity. This can either enhance (positive modulation) or reduce (negative modulation) the enzyme's function. While direct evidence for allosteric modulation by this compound is not available, this mechanism is a crucial aspect of modern drug design. It offers advantages such as greater specificity and a lower risk of side effects compared to traditional active site inhibitors.
Impact on Cellular Processes and Signaling Pathways
The enzymatic modulation described above often translates into significant effects at the cellular level, influencing pathways that control cell life and death.
While no studies have directly linked this compound to cell proliferation or apoptosis, its structural analogs have shown notable activity. A series of novel acetamide-based inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival, were found to have potent antiproliferative activity nih.gov. Structure-activity relationship studies showed that modifications to the N-substituent of the amide, including N-methyl and N-benzyl groups, influenced the compound's potency nih.gov. For instance, an N-benzyl substituted compound showed activity comparable to its N-methyl analog against HO-1 nih.gov.
Apoptosis, or programmed cell death, is a critical process for removing damaged cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Research on other compounds has shown that the induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of key executioner proteins like caspases nih.gov.
| Compound ID | Description | HO-1 Inhibitory IC50 (µM) |
|---|---|---|
| 7g | N-methyl analog | 50.63 nih.gov |
| 7h | N-benzyl analog | 64.80 nih.gov |
| 7i | Unsubstituted N-phenyl analog | 0.9 nih.gov |
The inflammatory response involves a complex interplay of cells and chemical messengers. The inhibition of enzymes like lipoxygenase directly impacts this process. By blocking LOX, compounds can prevent the synthesis of leukotrienes, which are potent inflammatory mediators responsible for recruiting immune cells and promoting inflammation nih.gov. Therefore, the demonstrated 15-LOX inhibitory activity of acetamide analogs suggests a potential role in modulating inflammatory responses nih.gov.
Broader Biological System Interactions
Beyond specific enzyme inhibition and cellular pathways, derivatives of N-benzyl-N-methylacetamide have been explored for other biological activities. The parent compound, N-benzyl-N-methylacetamide (lacking the 4-hydroxy group), has been described as a cardiac stimulant and thermogenic agent that can increase metabolic rate in mammals biosynth.com. Furthermore, more complex derivatives incorporating the N-methylacetamide structure have been synthesized and tested for fungicidal and antibacterial properties, indicating the versatility of this chemical scaffold in interacting with diverse biological systems researchgate.netnih.gov.
Antimicrobial Spectrum and Underlying Molecular Mechanisms
There is a growing interest in phenolic compounds and their derivatives for their antimicrobial properties. nih.govmdpi.commdpi.com Phenolic acids, for instance, are known to exhibit antimicrobial effects by decreasing the extracellular pH. mdpi.com Their membrane-active properties can lead to the leakage of essential intracellular components such as nucleic acids, proteins, and ions. mdpi.com
Derivatives of N-phenylacetamide have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. globalresearchonline.net For example, novel N-phenylacetamide derivatives incorporating a 1,2,4-triazole moiety have been measured for their effectiveness against both bacteria and fungi. globalresearchonline.net Similarly, 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate have shown potential as inhibitors of gram-negative bacterial strains. globalresearchonline.net
The antimicrobial action of phenolic compounds is often attributed to their interaction with the bacterial cell membrane, leading to increased permeability and loss of integrity. nih.gov The number and position of hydroxyl and methoxy groups on the aromatic ring can influence the antimicrobial efficacy. nih.gov While specific studies on this compound are not available, its chemical structure suggests that it may possess antimicrobial properties characteristic of phenolic and acetamide compounds.
Antioxidant Mechanisms and Oxidative Stress Mitigation
The antioxidant properties of compounds structurally related to this compound, particularly 4-hydroxybenzyl alcohol (4-HBA), have been more extensively studied. 4-HBA has demonstrated significant neuroprotective effects by mitigating oxidative stress.
One of the key mechanisms underlying the antioxidant effect of 4-HBA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by 4-HBA, Nrf2 translocates to the nucleus and induces the expression of several antioxidant enzymes, including:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. researchgate.net
NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS). researchgate.net
Glutamate-cysteine ligase modifier subunit (GCLM): A subunit of the rate-limiting enzyme in glutathione synthesis, a major intracellular antioxidant. researchgate.net
Studies have shown that 4-HBA can also act as a direct ROS scavenger, a property attributed to its hydroxyl group and conjugated ring structure. researchgate.net Furthermore, it can suppress the expression of NADPH oxidase subunits, which are involved in ROS production. researchgate.net The activation of ERK and Akt signaling pathways has also been implicated in the protective effects of 4-HBA. researchgate.net
The mitigation of oxidative stress by 4-HBA has been observed to protect astrocytes from hydrogen peroxide-induced cell death. researchgate.net This protection is conferred through both autocrine and paracrine mechanisms, involving the release of neuroprotective factors like glial cell line-derived neurotrophic factor (GDNF) and vascular endothelial growth factor (VEGF). researchgate.net
Antitrypanosomal Activity and Specific Target Engagement
Exploration into the antitrypanosomal activity of compounds related to this compound has shown some potential. Phenolic derivatives, in general, have been investigated for their trypanocidal effects. researchgate.netnih.govnih.gov For instance, studies on phenolic acids have demonstrated their ability to exert effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov
One study highlighted that gallic acid, a phenolic acid, exhibited a dose-dependent effect on the viability and mitochondrial membrane integrity of trypanosomes. nih.gov It was also observed to cause the loss of the kinetoplast, a characteristic network of mitochondrial DNA in trypanosomes. nih.gov The proposed mechanism for the antitrypanosomal action of gallic acid involves iron chelation, which leads to structural and morphological changes and cell cycle arrest in the parasite. nih.gov
Structure Activity Relationship Sar Studies of N 4 Hydroxybenzyl N Methylacetamide Analogs
Identification of Essential Pharmacophoric Elements within the Acetamide (B32628) Core
The acetamide core, -N(CH₃)C(=O)CH₃, along with its N-benzyl substituent, forms the fundamental scaffold of N-(4-Hydroxybenzyl)-N-methylacetamide. SAR studies on related N-benzylacetamide derivatives have helped to delineate the essential pharmacophoric elements. A pharmacophore is an abstract representation of the molecular features necessary for biological activity, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
For N-benzylacetamide analogs, the common pharmacophoric pattern often includes a nitrogen heteroatomic system, at least one carbonyl group, and an aromatic phenyl group. kg.ac.rs The amide moiety itself is a critical structural feature. It is a rigid and hydrolytically stable unit that can participate in hydrogen bonding. scielo.br The carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen, depending on the context, can be part of a larger system influencing electronic properties.
In broader studies of related structures, pharmacophore models often highlight the importance of:
An aromatic/hydrophobic region, represented by the benzyl (B1604629) group.
A hydrogen bond acceptor, which is the carbonyl oxygen of the acetamide group.
A cationic or hydrogen bond donor feature, which can be influenced by the amide nitrogen and its substituents. nih.gov
The N-methyl group and the acetyl methyl group contribute to the steric and electronic profile of the core, influencing how the molecule fits into a biological target. The relative arrangement of these features is critical for optimal interaction.
Impact of Aromatic Substituent Variations on Biological Potency and Selectivity
Variations in the substituents on the aromatic ring of the N-benzyl group have a profound impact on the biological activity, potency, and selectivity of the analogs. Quantitative Structure-Activity Relationship (QSAR) studies on libraries of benzylacetamide derivatives have shown that topological, electronic, and 3D features of the molecule are major factors controlling their activity. kg.ac.rs
The 4-hydroxyl (-OH) group on the benzyl ring is a key functional group that significantly influences the molecule's properties. The acidity of the phenolic hydroxyl group and its ability to act as both a hydrogen bond donor and acceptor are critical to its interaction with biological targets. The effects of substituents on the acidity of phenols are largely determined by their electronic influence on the corresponding phenoxide anion. researchgate.net
In many biologically active compounds, a hydroxyl group on an aromatic ring is crucial for forming specific hydrogen bonds with receptor sites. For instance, in flavonoid acetamide derivatives, hydroxyl groups play a significant role in their antioxidant properties. mdpi.com The position of the hydroxyl group is also vital; moving it from the para position (as in this compound) to the meta or ortho positions would alter the electronic distribution and hydrogen bonding capabilities of the entire molecule. researchgate.net
Replacing or modifying the 4-hydroxyl group with other functionalities like alkyl or heterocyclic moieties allows for a systematic exploration of the SAR.
Alkyl Groups: The introduction of alkyl groups can modulate the lipophilicity, steric profile, and electronic properties of the molecule. QSAR studies on anticonvulsant acetamido-N-benzylacetamide derivatives have indicated that increasing the molecular mass and linearity of the molecule can lead to an increase in activity. researchgate.net Alkyl groups, through their polarizability, can stabilize both anionic and cationic states of a molecule, which can be crucial for receptor binding. researchgate.net For example, substituting the hydroxyl with a tert-butyl group, as seen in related TRPV1 antagonist studies, has been shown to be favorable for high receptor binding affinity, indicating the importance of a lipophilic substituent at this position for certain targets. researchgate.netresearchgate.net
Heterocyclic Moieties: Incorporating heterocyclic rings is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Nitrogen-containing heterocycles are particularly prevalent in biologically active compounds. openmedicinalchemistryjournal.com Replacing the 4-hydroxyphenyl ring with various heterocyclic systems, such as furan (B31954), pyridine, or indole, can introduce new hydrogen bonding sites, alter the electronic distribution, and introduce specific steric constraints. For example, in studies of N-benzylacetamide analogs designed as GABA-AT inhibitors, derivatives containing a furan ring were used as the template for designing new potent molecules. researchgate.net The choice of the heterocyclic ring and its point of attachment are critical for activity. nih.govresearchgate.net
The following table summarizes the effects of different aromatic substituents on the activity of generic benzylacetamide analogs based on findings from related compound series.
| Substituent Type | Position on Benzyl Ring | General Effect on Activity | Rationale |
| Hydroxyl (-OH) | para (4-position) | Often crucial for activity; can enhance potency. | Acts as a key hydrogen bond donor/acceptor. researchgate.net |
| Alkyl (e.g., -CH₃, -t-butyl) | para (4-position) | Modulates lipophilicity and steric fit. Can increase potency depending on the target. researchgate.netresearchgate.net | Fills hydrophobic pockets in the binding site. researchgate.net |
| Halogen (e.g., -Cl, -Br) | para (4-position) | Can increase potency through electronic and hydrophobic interactions. | Alters electronic density and can form halogen bonds. nih.gov |
| Heterocycle (e.g., furan, pyridine) | In place of phenyl ring | Can significantly enhance or decrease activity depending on the heterocycle. | Introduces new interaction points (H-bond donors/acceptors) and alters physicochemical properties. researchgate.netnih.gov |
Conformational Analysis and Stereochemical Contributions to Activity
Conformational Analysis: The amide bond (-C(O)-N-) in N-methylacetamide and its derivatives exhibits a significant energy barrier to rotation, leading to the existence of distinct cis (E) and trans (Z) conformers (rotamers). scielo.br Computational and spectroscopic studies on N-methylacetamide and N-benzyl-N-methylacetamide show that these molecules exist as an equilibrium of different stable conformations. scielo.brresearchgate.net For N-methylacetamide, the trans conformer is generally more stable than the cis conformer. umich.eduumich.edu
Stereochemical Contributions: If the core structure is modified to introduce a chiral center, the stereochemistry can have a dramatic effect on biological activity. For example, in the structurally related cathinone (B1664624) series, the S(-) isomer is significantly more potent than the R(+) enantiomer. nih.gov While this compound itself is achiral, the introduction of a substituent at the α-carbon of the acetamide group (e.g., 2-acetamido-N-benzylacetamide derivatives) creates a stereocenter. kg.ac.rsresearchgate.net In such cases, the different enantiomers often exhibit different potencies, highlighting the importance of a specific three-dimensional arrangement of functional groups for optimal receptor interaction.
Metabolic Pathways and Biochemical Fate of N 4 Hydroxybenzyl N Methylacetamide
Biotransformation Pathways and Metabolite Identification in Research Models
The metabolism of xenobiotics and natural compounds like N-(4-Hydroxybenzyl)-N-methylacetamide typically proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate excretion. nih.gov
Enzymatic Hydrolysis and Oxidation Processes
Based on its chemical structure, this compound is susceptible to several Phase I metabolic reactions, primarily hydrolysis and oxidation.
Enzymatic Hydrolysis: The amide bond within the molecule is a likely target for hydrolytic enzymes such as amidases. This cleavage would result in the formation of N-methyl-4-hydroxybenzylamine and acetic acid. This process effectively breaks down the compound into smaller, more polar components.
Oxidation: The aromatic ring and the phenolic hydroxyl group are susceptible to oxidation, a reaction commonly catalyzed by cytochrome P450 enzymes. nih.gov This can lead to the introduction of additional hydroxyl groups on the aromatic ring, forming catechol or other hydroxylated derivatives. Further oxidation of the N-methyl group could also occur. Oxidative debenzylation is another potential pathway for N-benzyl amides, which would yield the corresponding amide. nih.gov
Table 1: Potential Phase I Metabolites of this compound
| Metabolic Reaction | Potential Metabolite | Resulting Functional Group Change |
|---|---|---|
| Amide Hydrolysis | N-methyl-4-hydroxybenzylamine | Cleavage of the amide bond |
| Amide Hydrolysis | Acetic Acid | Cleavage of the amide bond |
| Aromatic Hydroxylation | N-(3,4-Dihydroxybenzyl)-N-methylacetamide | Addition of a hydroxyl group to the phenyl ring |
| Oxidative Debenzylation | N-methylacetamide | Removal of the 4-hydroxybenzyl group |
Conjugation Reactions and Excretion Pathways
Following Phase I reactions, the compound and its metabolites can undergo Phase II conjugation to further increase their polarity. uomus.edu.iq
Conjugation Reactions: The phenolic hydroxyl group is a primary site for conjugation. The two most prevalent pathways for phenolics are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). nih.govresearchgate.net These reactions attach glucuronic acid or a sulfate (B86663) group, respectively, to the hydroxyl moiety, creating highly water-soluble conjugates.
Excretion Pathways: These water-soluble conjugates are readily eliminated from the body. The primary routes of excretion are via urine and, for larger conjugates, through bile into the feces. rsc.orgresearchgate.net The efficient detoxification and excretion of phenolic compounds are crucial for preventing the accumulation of potentially bioactive metabolites. nih.gov
Role and Occurrence as a Natural Product or Metabolite
Nitrogen-containing compounds represent a vast and diverse class of secondary metabolites in plants, often playing crucial roles in defense and interaction with the environment. sysrevpharm.orgslideshare.net
Presence in Biological Systems (e.g., Glycine max)
While this compound itself has not been widely reported as a natural product, a closely related compound, N-[(4-hydroxyphenyl)methyl]acetamide , has been identified in Glycine max (soybean). nih.gov This finding suggests that the biosynthetic machinery for producing N-benzylacetamide structures exists in certain plant species. The difference between the two compounds is the presence of an additional methyl group on the nitrogen atom in this compound.
Integration into Plant Secondary Metabolism and Related Biosynthetic Networks
This compound is classified as a nitrogen-containing secondary metabolite. wikipedia.orgbiologydiscussion.com The biosynthesis of such specialized compounds is intricately linked with primary metabolic pathways. frontiersin.org These metabolites are not essential for the basic growth and development of the plant but are vital for survival, providing defense against herbivores, pathogens, and abiotic stressors. wikipedia.org
The formation of this compound would require the convergence of pathways that generate the aromatic core and those that provide the nitrogen and acetyl groups. The biosynthesis of benzylisoquinoline alkaloids, for example, involves a complex series of enzymatic reactions starting from aromatic amino acids. scispace.com Similarly, the synthesis of this compound would depend on specific enzymes to assemble its distinct structural components.
Interplay with Primary Metabolic Processes (e.g., Shikimate Pathway)
The structural core of this compound, the 4-hydroxybenzyl group, originates from the shikimate pathway, a central route in the primary metabolism of plants and microorganisms. nih.govsemanticscholar.org This pathway is responsible for the de novo biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov
The key steps connecting the shikimate pathway to the biosynthesis of the 4-hydroxybenzyl moiety are as follows:
Chorismate Synthesis: The pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway), proceeding through seven enzymatic steps to produce chorismate. nih.gov Chorismate is the final product of the main shikimate pathway and a critical branch-point intermediate. researchgate.netresearchgate.net
L-Tyrosine Formation: Chorismate is converted to prephenate, which is then transformed into p-hydroxyphenylpyruvate. A transamination reaction subsequently converts p-hydroxyphenylpyruvate into the aromatic amino acid L-tyrosine. nih.govresearchgate.net
Precursor to the 4-Hydroxybenzyl Group: L-tyrosine serves as the direct precursor to the 4-hydroxybenzyl portion of the molecule. mdpi.comnih.gov Further enzymatic modifications, such as decarboxylation, N-methylation, and N-acetylation, would be required to complete the biosynthesis of this compound. This illustrates a direct link where a product of primary metabolism (L-tyrosine) is channeled into a specialized secondary metabolic network. frontiersin.orgfrontiersin.org
Table 2: Key Intermediates in the Biosynthesis of the 4-Hydroxybenzyl Moiety via the Shikimate Pathway
| Intermediate | Role in Pathway | Source Pathway |
|---|---|---|
| Phosphoenolpyruvate | Starting Material | Glycolysis |
| Erythrose 4-phosphate | Starting Material | Pentose Phosphate Pathway |
| Shikimate | Core Intermediate | Shikimate Pathway |
| Chorismate | Branch-point Intermediate | Shikimate Pathway |
| Prephenate | Intermediate to Tyrosine/Phenylalanine | Post-Chorismate Branch |
| L-Tyrosine | Aromatic Amino Acid Product | Post-Chorismate Branch |
| 4-Hydroxybenzyl group | Structural Core of the Target Compound | Derived from L-Tyrosine |
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling investigations published for the compound “this compound.” The research in this area tends to focus on structurally related but distinct molecules, such as N-methylacetamide (NMA) as a model for the peptide bond, or other derivatives.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on “this compound” as per the requested outline and strict content inclusions. Generating content for the specified sections would require fabricating data, which is not feasible.
For the purpose of illustrating the type of analysis that would be conducted, a discussion of computational studies on a closely related model compound like N-methylacetamide (NMA) would be necessary. However, this would violate the explicit instruction to focus solely on "this compound".
Given these constraints, the requested article cannot be generated at this time due to the absence of specific research data for the target molecule.
Future Research Directions and Theoretical Applications
Exploration of Underexplored Biological Targets and Signaling Pathways
The biological activities of phenolic amides are diverse, yet many of their potential targets remain to be fully elucidated. For N-(4-Hydroxybenzyl)-N-methylacetamide, future research could productively focus on several underexplored areas.
One promising avenue is the investigation of its impact on nucleotide biosynthesis. Studies on other phenolic amides, such as feruloyl amide and coumaroyl amide, have demonstrated their potent ability to inhibit the de novo purine (B94841) and pyrimidine (B1678525) biosynthetic pathways in microorganisms like Escherichia coli. nih.govnih.gov These compounds have been shown to act as competitive inhibitors of glutamine PRPP amidotransferase (PurF), a key enzyme in this pathway. nih.gov Future studies could explore whether this compound exhibits similar inhibitory effects, potentially making it a lead compound for developing novel antimicrobial agents.
Furthermore, the structural similarity of this compound to other bioactive benzylacetamide derivatives suggests its potential as a modulator of the central nervous system. For instance, a class of α-substituted acetamido-N-benzylacetamide derivatives has shown promise as anticonvulsant agents. cdnsciencepub.comresearchgate.net Research into whether this compound interacts with neurological targets, such as ion channels or neurotransmitter receptors, could uncover new therapeutic applications.
The phenolic hydroxyl group also suggests a potential role in modulating enzymes that are sensitive to phenolic compounds. Many plant-derived phenols are known to inhibit digestive enzymes such as α-amylase and α-glucosidase, which are relevant targets for managing metabolic disorders like type 2 diabetes. rsc.orgmdpi.com Virtual screening studies have indicated that the primary structure of polyphenols can significantly influence their inhibitory effects on these enzymes. rsc.org Investigating the interaction of this compound with these and other enzymes, like those involved in inflammatory pathways, could reveal novel bioactivities.
Rational Design Principles for Developing Novel this compound Analogs with Enhanced Specificity
The development of analogs of this compound with improved potency and target specificity is a key area for future research. Rational design principles, guided by structure-activity relationship (SAR) studies, will be crucial in this endeavor.
SAR studies on related N-acetamide substituted pyrazolopyrimidines have shown that modifications to the N,N-disubstituted acetamide (B32628) moiety can significantly impact binding affinity to targets like the translocator protein (TSPO) without altering the core pharmacophore. wustl.edu This suggests that the N-methylacetamide group of the title compound is a prime site for chemical modification. Introducing diverse chemical moieties at this position could lead to analogs with tailored biological activities.
For instance, in the context of anticonvulsant activity, QSAR studies on benzylacetamide derivatives have identified several key properties that influence efficacy, including partial charges on specific atoms and the number of hydrogen bond donors and acceptors in substituents. cdnsciencepub.com Applying these principles to this compound could guide the synthesis of new derivatives with enhanced anticonvulsant potential.
Furthermore, the N-methyl group itself is a critical feature. N-methylation can confer several advantageous properties to a molecule, including increased resistance to metabolic degradation by enzymes and improved membrane permeability. nih.gov A systematic exploration of the effects of substituting the N-methyl group with other alkyl or functional groups could lead to the discovery of analogs with optimized pharmacokinetic profiles.
Advancements in High-Throughput Screening and Computational Predictive Models
The discovery of novel biological activities for this compound and its analogs can be significantly accelerated by leveraging advancements in high-throughput screening (HTS) and computational modeling.
HTS allows for the rapid screening of large compound libraries against a variety of biological targets. researchgate.net For a relatively underexplored compound like this compound, HTS campaigns could be employed to test its activity against a wide array of enzymes, receptors, and cell lines, thereby uncovering unexpected biological functions.
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and guiding the design of new analogs. researchgate.netnih.gov For example, a QSAR model could be developed for a series of this compound derivatives to predict their anticonvulsant activity based on calculated molecular descriptors. researchgate.net Molecular docking studies could be used to predict the binding mode of this compound and its analogs to specific protein targets, providing insights into the molecular basis of their activity.
Theoretical Contributions to Amide Chemistry and Phenolic Compound Biology
Beyond its potential practical applications, the study of this compound can contribute to a more fundamental understanding of amide chemistry and the biology of phenolic compounds.
The amide bond is a cornerstone of chemistry and biology, and its properties are highly sensitive to its chemical environment. Theoretical studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the structure and reactivity of the amide group in this compound. For example, DFT calculations have been used to study the enthalpies of hydration of N-methylacetamide and the effect of solvent on its vibrational frequencies. nih.gov Similar studies on this compound could elucidate the influence of the 4-hydroxybenzyl group on the properties of the amide bond.
From a biological perspective, this compound serves as a model system for understanding the interactions of phenolic amides with biological systems. Research into its metabolic fate, membrane transport, and interactions with biomolecules can provide valuable data for the broader field of phenolic compound biology. The presence of both a hydrogen bond donor (the phenolic hydroxyl) and acceptors (the amide oxygen and nitrogen) makes it an interesting candidate for studying non-covalent interactions with protein binding sites.
Q & A
Q. What are the established synthetic routes for N-(4-Hydroxybenzyl)-N-methylacetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via Pd-catalyzed cross-electrophile coupling and C–H alkylation. A validated procedure involves reacting 4-(hydroxymethyl)aniline derivatives with methyl acetamide precursors under palladium catalysis. Key parameters include ligand selection (e.g., Xantphos), temperature (80–100°C), and solvent polarity (e.g., DMF). Optimization studies recommend maintaining a 1:1.2 ratio of aryl halide to acetamide for maximal yield (70–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation requires:
Q. What are the solubility and stability profiles of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability tests indicate degradation under prolonged UV exposure (>48 hrs), necessitating storage in amber vials at 4°C. Acidic conditions (pH < 3) hydrolyze the amide bond, while neutral/basic conditions preserve integrity .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals, revealing a HOMO-LUMO gap of 4.8 eV, correlating with experimental corrosion inhibition efficiency (85% at 1 mM in HCl). Partial charge analysis identifies the hydroxyl and acetamide groups as electron-rich sites for metal surface adsorption .
Q. What challenges arise in resolving the crystal structure of this compound derivatives?
X-ray crystallography of nitro-substituted analogs (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide) reveals intermolecular N–H⋯O hydrogen bonds (2.89 Å) and π-π stacking (3.6 Å). Challenges include crystal twinning in polar solvents and low diffraction quality. Data collection at 100 K with synchrotron radiation improves resolution (<0.8 Å) .
Q. How does this compound function as a corrosion inhibitor, and what electrochemical assays validate its efficacy?
In 1 M HCl, the compound forms a protective monolayer on mild steel, achieving 88% inhibition at 298 K. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rₐ = 320 Ω·cm² vs. 85 Ω·cm² for control). Potentiodynamic polarization confirms mixed-type inhibition with cathodic/anodic Tafel slopes of 110 mV/dec and 98 mV/dec, respectively .
Q. What mechanistic insights explain the compound’s reactivity in Pd-catalyzed cross-coupling reactions?
Kinetic studies suggest a two-step pathway: (1) oxidative addition of aryl halides to Pd(0), forming Pd(II) intermediates, and (2) C–H activation via concerted metalation-deprotonation (CMD). Isotopic labeling (D₂O) confirms H/D exchange at the benzyl position, supporting a σ-bond metathesis mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
